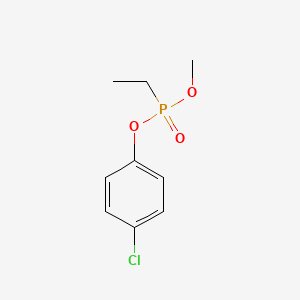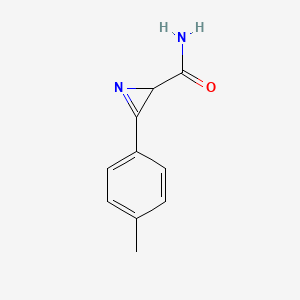
2H-Azirine-2-carboxamide, 3-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azirine-2-carboxamide, 3-p-tolyl-: is a heterocyclic compound featuring a three-membered ring with one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and significant reactivity. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) enhances its chemical properties, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azirine-2-carboxamide, 3-p-tolyl- typically involves the isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . This method is catalyzed by iron(II) chloride (FeCl2) and provides high yields of the desired product. The reaction conditions are mild, making it an efficient and practical approach for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for 2H-Azirine-2-carboxamide, 3-p-tolyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Azirine-2-carboxamide, 3-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the azirine ring to aziridine derivatives.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiophenol in sodium phosphate buffer solution are effective.
Major Products:
Oxidation: Oxazoles.
Reduction: Aziridine derivatives.
Substitution: Products of nucleophilic addition, such as thiol adducts.
Applications De Recherche Scientifique
2H-Azirine-2-carboxamide, 3-p-tolyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques to label biomolecules.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2H-Azirine-2-carboxamide, 3-p-tolyl- involves its high reactivity due to the strained three-membered ring. The azirine ring acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins . This interaction can disrupt normal protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2H-Azirine-2-carboxylic acid: Another member of the azirine family, known for its antimicrobial properties.
3-Phenyl-2H-azirine-2-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness: 2H-Azirine-2-carboxamide, 3-p-tolyl- is unique due to the presence of the p-tolyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methods and exploring biological applications .
Propriétés
Numéro CAS |
28883-95-6 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-2-4-7(5-3-6)8-9(12-8)10(11)13/h2-5,9H,1H3,(H2,11,13) |
Clé InChI |
NCTSBSGNXVYAPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
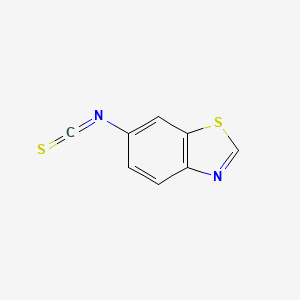
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)

![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)


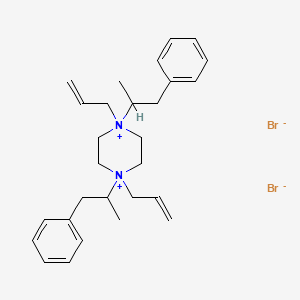
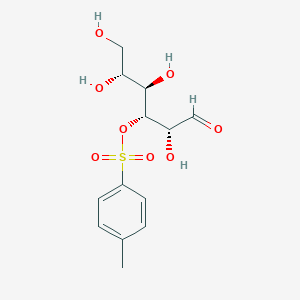
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
